Allatotropin
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Overview
Description
Allatotropin is a neuropeptide originally isolated from the nervous system of the lepidopteran Manduca sexta. It is known for its ability to stimulate the secretion of juvenile hormone by the corpora allata. This compound plays multiple neural, endocrine, and myoactive roles in insects and other organisms .
Preparation Methods
Allatotropin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
Allatotropin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation and restore the peptide’s original state.
Substitution: This reaction can introduce new functional groups into the peptide, altering its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Allatotropin has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It plays a role in understanding insect physiology, particularly in relation to juvenile hormone regulation and feeding behavior
Medicine: Research on this compound and its analogs can provide insights into neuropeptide functions and potential therapeutic applications.
Industry: This compound can be used in the development of insect control strategies by targeting juvenile hormone pathways
Mechanism of Action
Allatotropin exerts its effects by binding to specific receptors on target cells. This binding activates signaling pathways that lead to the synthesis and release of juvenile hormone. The molecular targets of this compound include G-protein coupled receptors (GPCRs) that are related to mammalian orexin receptors . These pathways involve the regulation of intracellular calcium ions and cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
Allatotropin is unique among neuropeptides due to its specific role in stimulating juvenile hormone synthesis. Similar compounds include:
Allatostatin: Inhibits juvenile hormone synthesis.
Orexin: A mammalian neuropeptide with similar receptor types but different functions.
This compound-related peptides: Found in other phyla such as Mollusca and Annelida, with varying functions .
This compound’s uniqueness lies in its specific role in juvenile hormone regulation and its presence across various insect species.
Biological Activity
Allatotropin (AT) is a neuropeptide predominantly found in insects, playing a crucial role in various physiological processes. This article delves into the biological activities of this compound, emphasizing its multifaceted roles in regulating juvenile hormone (JH) biosynthesis, cardiac functions, immune responses, and more.
Overview of this compound
This compound was first identified in the brain of the moth Manduca sexta in 1989, where it was characterized as a neuropeptide that stimulates the synthesis of juvenile hormones in the corpora allata (CA) of insects. Over the years, research has revealed its pleiotropic effects across various insect species, including mosquitoes and lepidopterans.
Key Biological Functions
- Regulation of Juvenile Hormone Biosynthesis
- Cardiac Regulation
- Immune Response Modulation
- Effects on Digestive Functions
- Circadian Rhythm Regulation
Case Studies
-
Study on Aedes aegypti :
A study by Hernández-Martínez et al. (2017) demonstrated that this compound significantly increases phenoloxidase activity in hemolymph and stimulates the expression of antimicrobial peptides after treatment with AT. This indicates a direct link between this compound and immune function modulation . -
Investigation in Rhodnius prolixus :
Research revealed that this compound is synthesized not only in the brain but also within the ovaries of Rhodnius prolixus, suggesting a paracrine regulatory mechanism during reproduction. The expression levels of AT correlate with changes in JH titers, highlighting its dual role in reproductive and metabolic processes .
Data Table: Summary of Biological Activities
Properties
CAS No. |
120928-88-3 |
---|---|
Molecular Formula |
C65H103N19O17S2 |
Molecular Weight |
1486.8 g/mol |
IUPAC Name |
4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72) |
InChI Key |
VOQFXDFZGBDKIR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
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